molecular formula F2IP B14713045 Difluoroiodophosphine CAS No. 13819-11-9

Difluoroiodophosphine

Cat. No.: B14713045
CAS No.: 13819-11-9
M. Wt: 195.8750 g/mol
InChI Key: KBMVMROLNNLWIS-UHFFFAOYSA-N
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Description

The development of halophosphine chemistry has been pivotal for advancing the understanding of phosphorus compounds and their bonding characteristics. The reactivity of the phosphorus-halogen bond allows for a variety of substitution reactions, making halophosphines essential precursors for the synthesis of more complex phosphorus-containing molecules. The introduction of different halogen atoms (fluorine, chlorine, bromine, and iodine) to a phosphorus center allows for the fine-tuning of the compound's electronic and steric properties, thereby influencing its reactivity and coordination chemistry.

White phosphorus is known to react vigorously with halogens at room temperature to form phosphorus trihalides. webelements.com For instance, the reaction of white phosphorus with iodine can produce phosphorus(III) iodide. webelements.com The study of these fundamental reactions has laid the groundwork for the synthesis of more complex halophosphines like Difluoroiodophosphine.

The exploration of this compound (PF2I) is part of a broader effort to synthesize and characterize mixed halophosphines. A significant advancement in the study of PF2I was its utilization as a reagent in the synthesis of other fluorophosphine compounds. Researchers have successfully used PF2I in metathesis reactions with copper salts (CuX) to create new compounds of the form PF2X. acs.org

Notably, PF2I has been instrumental in the synthesis of µ-oxo-bisdifluorophosphine (F2POPF2) and cyanodifluorophosphine (F2PCN) through reactions with Cu2O and CuCN, respectively. acs.org Furthermore, the coupling of two difluorophosphine (B76883) groups to form tetrafluorodiphosphine (P2F4) has been achieved by reacting PF2I with mercury. acs.org These synthetic applications underscore the importance of PF2I as a versatile intermediate in fluorophosphine chemistry.

Detailed Research Findings

The scientific understanding of this compound has been significantly enhanced through detailed spectroscopic and structural studies. These investigations have provided valuable data on its molecular properties and behavior.

The molecular weight of this compound is 195.87504 g/mol . nist.gov Its structure and properties have been elucidated using various analytical techniques, including vibrational spectroscopy and mass spectrometry.

Table 1: Physical and Spectroscopic Properties of this compound

Property Value
Formula F2IP nist.gov
Molecular Weight 195.87504 g/mol nist.gov
CAS Registry Number 13819-11-9 nist.gov
IUPAC Name difluoro(iodo)phosphane nist.gov

Vibrational spectroscopy has been a key tool in characterizing this compound. The Raman and infrared spectra of PF2I have been measured in the range of 20–1200 cm⁻¹, allowing for the assignment of its vibrational frequencies. rsc.org These assignments are supported by approximate normal co-ordinate calculations. rsc.org

Further insights into the electronic properties of this compound have been gained from gas-phase ion energetics data. The appearance and ionization potentials of ions produced from PF2I upon electron impact have been determined, providing information about the strength of the phosphorus-iodine bond. nist.gov

Table 2: Gas Phase Ion Energetics Data for this compound

Ion Appearance Energy (eV) Other Products Reference
F2P+ 11.17 ± 0.01 I Berkowitz, Greene, et al., 1984 nist.gov
F2P+ 10.8 ± 0.1 I Dean, Finch, et al., 1974 nist.gov
FP+ 17.40 ± 0.02 F+I Berkowitz, Greene, et al., 1984 nist.gov
I+ ≤14.00 PF2 Berkowitz, Greene, et al., 1984 nist.gov

The study of the microwave spectra of related difluorophosphine derivatives provides a framework for understanding the structural parameters of PF2I. For instance, the analysis of the microwave spectrum of methoxydifluorophosphine has allowed for the determination of its rotational constants and the barrier to internal rotation of the methyl group. Similarly, detailed structural information has been obtained for other halophosphines through microwave spectroscopy and gas-phase electron diffraction. These techniques provide precise measurements of bond lengths and angles, which are crucial for a complete understanding of the molecule's geometry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13819-11-9

Molecular Formula

F2IP

Molecular Weight

195.8750 g/mol

IUPAC Name

difluoro(iodo)phosphane

InChI

InChI=1S/F2IP/c1-4(2)3

InChI Key

KBMVMROLNNLWIS-UHFFFAOYSA-N

Canonical SMILES

FP(F)I

Origin of Product

United States

Synthetic Methodologies for Difluoroiodophosphine and Derived Species

Direct Synthesis Pathways for Difluoroiodophosphine (PF₂I)

The preparation of this compound can be approached through several synthetic routes, primarily involving the manipulation of phosphorus trifluoride or the halide exchange of aminodifluorophosphines.

Reactions Involving Phosphorus Trifluoride (PF₃) as a Precursor

While phosphorus trifluoride (PF₃) is a common starting material in phosphorus-fluorine chemistry, its direct conversion to this compound (PF₂I) through reaction with elemental iodine is not a commonly employed synthetic route. The reactivity of white phosphorus with halogens typically leads to the formation of phosphorus trihalides. For instance, the reaction with iodine predominantly yields phosphorus triiodide (PI₃). rsc.org

A more effective approach for the synthesis of PF₂I from a trifluoride precursor involves the use of a reagent that can deliver a single iodide equivalent and facilitate the exchange of a fluorine atom. One such method is the reaction of phosphorus trifluoride with trimethylsilyl (B98337) iodide (Me₃SiI). This reaction proceeds via the cleavage of the silicon-iodine bond and subsequent substitution of a fluorine atom on the phosphorus center.

Reaction Scheme: PF₃ + (CH₃)₃SiI → PF₂I + (CH₃)₃SiF

This method offers a controlled route to PF₂I, avoiding the formation of other phosphorus iodides.

Synthesis via Halide Exchange Reactions with Aminodifluorophosphines

An alternative and efficient strategy for the synthesis of this compound involves the cleavage of a phosphorus-nitrogen bond in an aminodifluorophosphine precursor using hydrogen iodide (HI). N,N-dialkylaminodifluorophosphines, such as N,N-dimethylaminodifluorophosphine ((CH₃)₂NPF₂), are particularly useful starting materials. The reaction with anhydrous hydrogen iodide leads to the protonation of the nitrogen atom, followed by the cleavage of the P-N bond and formation of the desired this compound and the corresponding ammonium (B1175870) iodide salt.

Reaction Scheme: (CH₃)₂NPF₂ + 2HI → PF₂I + (CH₃)₂NH₂⁺I⁻

This reaction provides a clean and high-yielding pathway to PF₂I. The progress of the reaction can be monitored by observing the formation of the solid ammonium salt.

Metathetic Reactions Utilizing this compound as a Reagent

This compound is a valuable synthon for introducing the difluorophosphino (PF₂) group into other molecules through metathesis reactions, where the iodine atom is replaced by another functional group.

Generation of Cyanodifluorophosphine (PF₂CN)

Cyanodifluorophosphine (PF₂CN) can be readily prepared by the reaction of this compound with a cyanide source, typically silver cyanide (AgCN). This reaction is a classic example of a metathesis reaction where the iodide is precipitated as silver iodide, driving the reaction to completion.

Reaction Scheme: PF₂I + AgCN → PF₂CN + AgI(s)

The reaction is typically carried out in an inert solvent, and the insoluble silver iodide can be easily removed by filtration, simplifying the purification of the volatile cyanodifluorophosphine product.

Formation of μ-Oxo-bisdifluorophosphine (F₂POPF₂)

The synthesis of the pyrophosphate analogue, μ-Oxo-bisdifluorophosphine (F₂POPF₂), can be achieved through the controlled oxidation of this compound. A common method involves the reaction of PF₂I with a metal oxide, such as mercuric oxide (HgO). In this reaction, the oxygen atom from the metal oxide inserts into the P-I bond, leading to the formation of the P-O-P linkage.

Reaction Scheme: 2PF₂I + HgO → F₂POPF₂ + HgI₂

This reaction provides a direct route to the μ-oxo-bisdifluorophosphine structure, a key building block in phosphorus chemistry.

Preparation of Difluorophosphinoiodomethane (PF₂CH₂I)

The insertion of a methylene (B1212753) group (-CH₂-) into the phosphorus-iodine bond of this compound can be accomplished using diazomethane (B1218177) (CH₂N₂). This reaction proceeds via the formation of a transient intermediate, which then rearranges to the final product with the elimination of nitrogen gas.

Reaction Scheme: PF₂I + CH₂N₂ → PF₂CH₂I + N₂(g)

This reaction allows for the one-carbon homologation of the phosphorus center, providing access to α-iodomethylphosphorus compounds which are versatile intermediates in organic synthesis.

Coupling Reactions for Difluorophosphine (B76883) Derivatives

Coupling reactions represent a significant method for creating new phosphorus-phosphorus or phosphorus-carbon bonds, leading to a variety of difluorophosphine derivatives.

Mercury has been employed as a coupling agent in several reactions involving this compound (PF₂I) and other organoiodides. These reactions facilitate the formation of new P-C and P-P bonds.

One notable example is the reaction of PF₂I with allyl iodide (CH₂=CHCH₂I) in the presence of mercury, which yields allyldifluorophosphine (F₂PCH₂CH=CH₂). In a typical procedure, equimolar amounts of the reactants are shaken with mercury at room temperature. This reaction proceeds with good yield and is a valuable method for synthesizing functionally substituted difluorophosphines.

Another application of mercury-mediated coupling is the synthesis of 1,2-bis(difluorophosphino)ethane (F₂PCH₂CH₂PF₂). This is achieved through the photolytic decomposition of iodomethyldifluorophosphine (F₂PCH₂I) in the presence of mercury. Irradiation with a sun lamp provides a moderate yield of the desired product. It is important to control the intensity of the UV light, as intense radiation can lead to decomposition.

The following table summarizes key aspects of these mercury-mediated coupling reactions.

ReactantsProductConditionsYield (%)
PF₂I, CH₂=CHCH₂I, HgF₂PCH₂CH=CH₂25°C, 3 hr49
F₂PCH₂I, HgF₂PCH₂PF₂25°C, 5 hr, UV irradiation32

Insertion and Addition Reactions Involving this compound

This compound can also undergo insertion and addition reactions, providing pathways to novel organophosphorus compounds. These reactions often involve highly reactive intermediates like carbenes or attack on electrophilic centers of fluorinated organic molecules.

The insertion of a carbene into the phosphorus-iodine (P-I) bond of this compound offers a direct route to α-halomethylphosphines. One of the simplest carbenes, methylene (CH₂), generated from diazomethane (CH₂N₂), has been explored for this purpose.

The reaction between PF₂I and diazomethane yields iodomethyldifluorophosphine (F₂PCH₂I). While this transformation can be formally described as a carbene insertion, the exact mechanism is a subject of discussion. Some researchers suggest that the reaction may not proceed through a free carbene intermediate but rather via a more complex pathway. Nevertheless, this reaction provides a viable synthetic route to F₂PCH₂I.

Detailed mechanistic studies on the direct insertion of carbenes into the P-I bond of this compound are limited in the available scientific literature. Research in this area has more commonly focused on insertions into P-H bonds.

ReactantsProductNotes
PF₂I, CH₂N₂F₂PCH₂IThe mechanism may not involve a free carbene.

Hexafluoroacetone (B58046) ((CF₃)₂CO) is a highly reactive ketone, with its carbonyl carbon being very electrophilic due to the strong electron-withdrawing nature of the two trifluoromethyl groups. orgsyn.orgwikipedia.org This high reactivity makes it a candidate for reactions with nucleophilic phosphorus compounds. orgsyn.orgwikipedia.org

While specific, detailed research on the direct reaction between this compound and hexafluoroacetone is not extensively documented in the reviewed literature, the general reactivity patterns of halophosphines and fluorinated ketones suggest potential reaction pathways. One might anticipate a nucleophilic attack of the phosphorus atom of PF₂I on the carbonyl carbon of hexafluoroacetone. However, the nature of the products from such a reaction remains speculative without direct experimental evidence. The reaction of hexafluoroacetone with other phosphorus compounds, such as triphenylphosphine (B44618) imine, has been shown to yield hexafluoroacetone imine. orgsyn.org

Further investigation is required to fully characterize the products and mechanisms of the reaction between this compound and hexafluoroacetone.

Reactivity and Mechanistic Investigations of Difluoroiodophosphine

Electronic Structure and Reactivity Correlations

The electronic environment of the phosphorus atom in difluoroiodophosphine is a critical determinant of its reactivity. The presence of both highly electronegative fluorine atoms and a less electronegative iodine atom creates a unique electronic distribution that governs its chemical behavior.

Influence of Iodine and Fluorine Atoms on Phosphorus Electron Density

The two fluorine atoms, being highly electronegative, exert a strong inductive effect, withdrawing electron density from the central phosphorus atom. This effect significantly increases the positive charge on the phosphorus atom. In contrast, the iodine atom is less electronegative than fluorine. This disparity in electronegativity between the fluorine and iodine substituents leads to a polarized molecular structure. Theoretical studies on related phosphine (B1218219) derivatives show that electronegative substituents significantly influence the charge at the phosphorus center. For instance, in complexes, a phosphine unit like H₂FP can become positively charged due to charge transfer interactions, a principle that applies to PF₂I as well. researchgate.net

Facile Displacement of the Iodine Atom

A key feature of this compound's reactivity is the relative ease with which the iodine atom can be displaced. This is a direct consequence of the electronic structure and the inherent weakness of the phosphorus-iodine (P-I) bond compared to the phosphorus-fluorine (P-F) bonds. The P-I bond is the longest and weakest linkage in the molecule, making it the most probable site for cleavage. Halogen displacement reactions are common, with less reactive halogens being displaced by more reactive ones. rsc.orgsavemyexams.comsavemyexams.com In the context of PF₂I, the iodine atom acts as a good leaving group, facilitating reactions that involve its substitution. This reactivity is driven by the formation of more stable products with stronger bonds.

Homolytic Bond Dissociation Energetics of Phosphorus-Halogen Bonds

The strength of the covalent bonds within this compound, particularly the phosphorus-halogen bonds, can be quantified by their homolytic bond dissociation energies (BDEs). libretexts.orglibretexts.org The BDE is the energy required to break a bond homolytically, forming two radical species. libretexts.orglibretexts.org

Theoretical Determination of P-I Bond Strengths

Substituent Effects on Phosphorus-Halogen Bond Stability

Computational studies on a range of substituted phosphines (R¹R²P-X, where X = F, Cl) have quantified these effects. nih.gov For instance, the study showed that for fluorophosphine-type molecules, electron-donating groups like CH₃ tend to decrease the P-F BDE, while electron-withdrawing groups like CN and F increase it. This indicates that the stability of the P-X bond is a complex interplay of inductive and resonance effects of the substituents.

Interactive Table: Substituent Effects on P-X Bond Dissociation Energies (BDEs)

The following table, based on data from theoretical studies on various phosphines, illustrates the impact of different substituents on the strength of P-F and P-Cl bonds. This provides context for understanding the relative stability of the P-I bond in PF₂I.

Substituent (R)MoleculeBondBDE (kJ/mol)
HPH₂FP-F516.3
FPF₃P-F599.6
ClPCl₂FP-F549.4
CH₃P(CH₃)₂FP-F487.4
HPH₂ClP-Cl393.7
FPF₂ClP-Cl465.3
ClPCl₃P-Cl397.1
CH₃P(CH₃)₂ClP-Cl363.6

Note: Data is illustrative of substituent effects and derived from computational studies on related compounds. The values highlight the strengthening effect of electronegative substituents like fluorine on the P-X bond.

Reaction Pathways and Proposed Intermediates

The reactivity of this compound is dominated by the cleavage of the weak P-I bond. This can proceed through different pathways, leading to various reactive intermediates. youtube.comlibretexts.orgyoutube.comyoutube.com

The most plausible reaction pathway initiated by energy input (e.g., heat or light) is the homolytic cleavage of the P-I bond. This process generates a difluorophosphinyl radical (•PF₂) and an iodine radical (I•).

PF₂I → •PF₂ + I•

The difluorophosphinyl radical is a key intermediate. youtube.com An intermediate is a species that is formed in one step of a reaction mechanism and consumed in a subsequent step. youtube.comlibretexts.orgyoutube.comyoutube.com The •PF₂ radical can then participate in a variety of subsequent reactions, such as radical-radical recombination, addition to unsaturated systems, or abstraction of atoms from other molecules. The specific pathway taken will depend on the reaction conditions and the other reagents present. The detection of such proposed intermediates is crucial for confirming a reaction mechanism. libretexts.org

Free Radical Mechanisms

The reactivity of this compound can, in certain reactions, involve free radical intermediates. Free radicals are highly reactive species characterized by the presence of an unpaired electron. youtube.com Their formation typically requires an initiation step, often involving the input of energy such as ultraviolet (UV) light, to induce homolytic cleavage of a covalent bond. youtube.comlibretexts.orgyoutube.com In the context of this compound, this could theoretically involve the breaking of the P-I bond to generate a difluorophosphinyl radical (•PF₂) and an iodine radical (I•).

Once generated, these radicals can participate in a series of propagation steps, reacting with other molecules to form new products and regenerate radical species, thus continuing a chain reaction. libretexts.orgmasterorganicchemistry.comchemistryguru.com.sg For instance, a difluorophosphinyl radical could abstract an atom from another molecule, leading to a variety of substituted phosphine derivatives.

The final stage of a free radical mechanism is termination, where two radical species combine to form a stable, non-radical product. youtube.comlibretexts.org This can occur in several ways, such as the recombination of two difluorophosphinyl radicals, two iodine radicals, or a difluorophosphinyl radical with an iodine radical.

Phosphorane Intermediate Considerations

In some reactions, the formation of a hypervalent phosphorus species, specifically a phosphorane, as an intermediate is a key mechanistic consideration. Phosphoranes are compounds containing a phosphorus atom with five substituents. The formation of a phosphorane intermediate often occurs when a phosphine reacts with a species that can accept a lone pair of electrons from the phosphorus and simultaneously provide a group that can bond to it.

For this compound, a reaction with a suitable substrate could lead to the transient formation of a pentacoordinate phosphorane. The stability and subsequent reactivity of this intermediate would be influenced by the nature of the substituents on the phosphorus atom and the other groups involved in the reaction. The electronegativity of the fluorine atoms would play a significant role in the stability and geometry of the phosphorane intermediate. The subsequent breakdown of this intermediate would then dictate the final products of the reaction.

Reactivity with Main Group Elements

The reactivity of this compound with main group elements is diverse, reflecting the varied chemical properties of these elements which span from metals to non-metals. libretexts.orgsolubilityofthings.comlibretexts.org The reactions are largely dictated by the electronegativity, atomic size, and ionization energy of the main group element, which influences whether it will act as an electrophile or nucleophile towards the this compound. solubilityofthings.com

For example, reactions with highly reactive metals, such as the alkali metals (Group 1), would likely involve the reduction of the this compound. libretexts.org In contrast, reactions with more electronegative non-metals could lead to the formation of complex adducts or new covalent bonds. The specific products formed will depend on the reaction conditions and the stoichiometry of the reactants. The study of these reactions provides insight into the fundamental principles of structure, bonding, and reactivity in inorganic chemistry. libretexts.org

Lewis Acid-Base Adduct Formation

This compound can act as a Lewis base, donating its lone pair of electrons on the phosphorus atom to a suitable Lewis acid. A Lewis acid is an electron-pair acceptor. youtube.com The formation of a Lewis acid-base adduct is a fundamental reaction in chemistry. youtube.comlibretexts.org The strength of the resulting dative bond depends on the electron-donating ability of the phosphine and the electron-accepting ability of the Lewis acid. youtube.com

Interaction with Boranes and Related Species

Boranes are classic Lewis acids due to the presence of an empty p-orbital on the boron atom, making them excellent partners for adduct formation with Lewis bases like phosphines. youtube.com The interaction of this compound with boranes, such as diborane (B8814927) (B₂H₆) or substituted boranes like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), leads to the formation of phosphine-borane adducts. nih.govnih.gov

The formation of these adducts can be represented by the general reaction: PF₂I + BR₃ → F₂IP→BR₃

The stability of these adducts is influenced by both steric and electronic factors. nih.gov While the fluorine atoms in this compound are electron-withdrawing, which reduces the Lewis basicity of the phosphorus atom, the formation of a stable P-B bond is still possible. youtube.com The specific nature of the borane, including the substituents on the boron atom, will also significantly affect the equilibrium and stability of the resulting adduct. nih.gov

Lewis BaseLewis AcidAdduct Formed
This compound (PF₂I)Borane (BH₃)F₂IP→BH₃
This compound (PF₂I)Tris(pentafluorophenyl)borane (B(C₆F₅)₃)F₂IP→B(C₆F₅)₃

Decomposition Mechanisms and Pathways

The decomposition of this compound can be initiated by various means, including heat or light, leading to the breaking of its chemical bonds. The relative weakness of the P-I bond compared to the P-F bonds suggests that the initial step in the decomposition is likely the homolytic cleavage of the P-I bond to form a difluorophosphinyl radical (•PF₂) and an iodine radical (I•).

Following this initiation, a series of complex reactions can occur. The highly reactive •PF₂ radicals can recombine to form diphosphorus (B173284) tetrafluoride (P₂F₄) or react with other molecules present in the system. The iodine radicals can recombine to form molecular iodine (I₂).

Another potential decomposition pathway could involve the disproportionation of this compound, where two molecules react to form phosphorus trifluoride (PF₃) and other phosphorus-iodine compounds. The specific products and the predominant decomposition pathway will depend on the conditions under which the decomposition occurs, such as temperature, pressure, and the presence of other chemical species. The study of these decomposition pathways is crucial for understanding the stability and handling of this compound. gdut.edu.cnresearchgate.net

Spectroscopic Characterization and Structural Elucidation of Difluoroiodophosphine and Its Adducts

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing both infrared (IR) absorption and Raman scattering techniques, provides a powerful tool for probing the fundamental vibrational modes of a molecule. These methods have been instrumental in characterizing the structural integrity of difluoroiodophosphine.

Infrared (IR) Absorption Analysis

The infrared spectrum of gaseous this compound exhibits characteristic absorption bands corresponding to its fundamental vibrational modes. Analysis of these bands, which arise from the interaction of the molecule with infrared radiation, allows for the identification of functional groups and the elucidation of molecular structure. For molecules with a plane of symmetry, the vibrational modes can be classified, and their activity in the IR spectrum predicted.

Raman Scattering Spectroscopy

Complementing IR spectroscopy, Raman scattering provides information about the vibrational modes of a molecule based on the inelastic scattering of monochromatic light. The Raman spectra of this compound in its liquid and solid phases have been obtained, offering a more complete vibrational profile. Polarization measurements in the liquid phase are particularly useful for distinguishing between symmetric and asymmetric vibrations.

Comprehensive Vibrational Assignments

By combining data from both IR and Raman spectroscopy, a comprehensive assignment of the fundamental vibrational frequencies of this compound can be achieved. The molecule, possessing Cₛ symmetry, has its vibrational modes categorized into those that are symmetric (A') and those that are antisymmetric (A'') with respect to the plane of symmetry. All fundamental modes are active in both IR and Raman spectra. These assignments are crucial for understanding the nature of the chemical bonds within the molecule.

Normal Coordinate Analysis

To further refine the vibrational assignments and to understand the forces between the atoms, a normal coordinate analysis is performed. This theoretical calculation models the vibrational motions of the molecule and allows for the determination of force constants associated with bond stretching and angle bending. For this compound, this analysis helps to quantify the strength of the P-F and P-I bonds and the F-P-F and F-P-I bond angles, providing a more detailed understanding of its molecular structure. This method involves solving the secular equation for the molecule's vibrations, which can be simplified by considering the molecular symmetry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that probes the magnetic properties of atomic nuclei, providing detailed information about the structure and chemical environment of a molecule.

¹⁹F NMR Chemical Shifts and Spin-Spin Coupling

Nuclear Magnetic Resonance (NMR) spectroscopy of the ¹⁹F nucleus is a powerful tool for elucidating the structure of fluorinated compounds. libretexts.org The natural abundance of the ¹⁹F isotope is 100%, and it possesses a nuclear spin of 1/2, making it highly sensitive for NMR experiments. libretexts.org The chemical shifts in ¹⁹F NMR are particularly sensitive to the electronic environment around the fluorine atoms. researchgate.net

In the case of this compound adducts, such as allyldifluorophosphine (F₂PCH₂CH=CH₂), the ¹⁹F NMR spectrum provides critical data for structural confirmation. For allyldifluorophosphine, the proton NMR spectrum displays a complex pattern, appearing as an overlapping triplet of quintets. umich.edu The analysis of this spectrum yields a chemical shift (δ) of -1.93 ppm relative to tetramethylsilane (B1202638) (TMS). umich.edu

The spin-spin coupling between phosphorus and fluorine (¹J(P-F)) is a key feature in the NMR spectra of these compounds. This coupling constant provides direct information about the P-F bond. Additionally, long-range couplings, such as those between fluorine and protons on adjacent carbon atoms (J(F-P-C-H)), are also observed and are invaluable for detailed structural assignment. umich.edu

Interactive Table 1: ¹⁹F and Proton NMR Data for Allyldifluorophosphine

CompoundNucleusChemical Shift (δ)Coupling Constant (J)
Allyldifluorophosphine¹H-1.93 ppm (from TMS)J(FPCH) = 17.5 Hz
J(PCH) = 10.3 Hz

Analysis of Coupling Constants (J(FPCH), J(PCN))

The magnitude of spin-spin coupling constants is dependent on several factors, including the number of intervening bonds, the geometry of the molecule, and the nature of the substituents. In this compound derivatives, the coupling constants between phosphorus, fluorine, carbon, and hydrogen (J(FPCH)) or nitrogen (J(PCN)) provide detailed structural information.

For instance, in allyldifluorophosphine, the two-bond coupling constant between fluorine and the protons of the adjacent methylene (B1212753) group (²J(FPCH)) is determined to be 17.5 Hz. umich.edu This value is consistent with typical geminal P-F couplings in similar phosphine (B1218219) derivatives. The three-bond coupling between phosphorus and the methylene protons (³J(PCH)) is 10.3 Hz. umich.edu These values are instrumental in confirming the connectivity within the molecule.

The analysis of such coupling constants is not limited to proton-containing adducts. In derivatives where the phosphino (B1201336) group is attached to a nitrogen-containing moiety, the J(PCN) coupling constants would similarly provide insight into the P-C-N framework. The theoretical underpinnings of these coupling constants are complex, involving contributions from Fermi contact, spin-dipole, and spin-orbital mechanisms. libretexts.org

Rotational Spectroscopy (Millimeter-Wave Spectroscopy)

Rotational spectroscopy, particularly in the millimeter-wave region, is a high-resolution technique used to determine the precise rotational constants of molecules in the gas phase. wikipedia.org From these constants, highly accurate molecular structures, including bond lengths and angles, can be derived. gsu.edu For a molecule to be observable by rotational spectroscopy, it must possess a permanent dipole moment. libretexts.org

The rotational spectrum of a molecule like this compound would be characterized by transitions between quantized rotational energy levels. The analysis of the frequencies of these transitions allows for the determination of the rotational constants (A, B, and C). For a molecule with Cₛ symmetry, such as PF₂I, all three rotational constants will be unique.

While specific millimeter-wave data for this compound is not detailed in the available literature, the principles of the technique can be applied. The substitution of isotopes, for example, replacing ¹H with deuterium (B1214612) (²H) in an adduct, would lead to a change in the moments of inertia and thus a new set of rotational constants. gsu.edu This isotopic substitution is a powerful method for determining the complete molecular structure with high precision. gsu.edu

Advanced Structural Determination for this compound Derivatives

While gas-phase techniques like rotational spectroscopy provide invaluable data on isolated molecules, X-ray diffraction is the premier method for determining the three-dimensional structure of molecules in the solid state. This technique relies on the diffraction of X-rays by the ordered arrangement of atoms in a crystalline lattice.

Although specific crystal structures of this compound adducts are not provided in the searched literature, the methodology is well-established. The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. This technique is crucial for understanding intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the packing of molecules in the crystal.

Theoretical and Computational Chemistry Investigations

Electronic Structure Calculations

Theoretical Spin Density Analysis (e.g., UHF-MO methods)

Currently, there is a notable absence of published theoretical studies specifically detailing the spin density analysis of the difluoroiodophosphine radical (PF₂I⁺ or PF₂I⁻) using methods such as Unrestricted Hartree-Fock Molecular Orbital (UHF-MO) theory. Such analyses would be crucial in understanding the distribution of unpaired electrons in its radical forms, offering insights into its potential reactivity in radical-mediated chemical processes.

Molecular Orbital Theory and Bonding Interactions

A study of the He I photoelectron spectra of several substituted difluorophosphines, including PF₂I, provides experimental data that can be correlated with theoretical MO calculations to assign observed ionization bands to specific localized orbitals. researchgate.net

Delocalization of Electron Density

Electron delocalization, the dispersion of electron density over multiple atoms, is a key factor in molecular stability. In this compound, while the primary bonding is covalent and localized, some degree of electron delocalization is expected. This can be investigated computationally through methods like Natural Bond Orbital (NBO) analysis. Such studies would quantify the extent of hyperconjugative interactions, for instance, between the lone pairs on the fluorine and iodine atoms and the antibonding orbitals of the adjacent P-X bonds. However, specific studies quantifying electron delocalization in PF₂I are not currently present in the peer-reviewed literature.

Geometry Optimization and Conformational Analysis

Determining the three-dimensional structure of a molecule is fundamental to understanding its properties. Computational methods allow for the prediction of the most stable geometric arrangement of atoms.

Equilibrium Geometry Determination using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used computational method for optimizing molecular geometries. While specific DFT studies focused solely on the geometry of this compound are not extensively documented, the principles of such calculations are well-established. A DFT calculation would involve selecting an appropriate functional (e.g., B3LYP) and basis set to solve the Schrödinger equation, allowing for the determination of bond lengths and angles that correspond to the minimum energy structure.

Based on VSEPR theory and data from related molecules, this compound is expected to have a trigonal pyramidal geometry, with the phosphorus atom at the apex. The F-P-F and F-P-I bond angles would be predicted by DFT calculations, taking into account the steric and electronic effects of the fluorine and iodine substituents.

Thermochemical Property Prediction

The thermodynamic stability and reactivity of a compound are described by its thermochemical properties. Computational methods can provide valuable estimates of these properties.

The National Institute of Standards and Technology (NIST) Chemistry WebBook provides some gas-phase ion energetics data for this compound, including appearance energies for various fragment ions. nist.gov This experimental data serves as a valuable benchmark for theoretical predictions.

Computational methods, such as those based on ab initio calculations or DFT, can be employed to predict key thermochemical data. These predictions, however, are not yet available in the public domain for this compound.

Predicted Thermochemical PropertyValueMethod
Enthalpy of Formation (ΔfH°)Data not available-
Gibbs Free Energy of Formation (ΔfG°)Data not available-
Entropy (S°)Data not available-
Heat Capacity (Cp)Data not available-

Table 1: Predicted Thermochemical Properties of this compound. Currently, specific predicted values for the standard enthalpy of formation, Gibbs free energy of formation, standard entropy, and heat capacity of this compound from computational studies are not published.

High-Level Ab Initio Methods for Energy Calculations (e.g., W2 theory, CCSD(T)/CBS)

To achieve high accuracy in energy calculations, particularly for properties like bond dissociation energies (BDEs) and heats of formation, sophisticated ab initio methods are required. nih.goviaea.org The "gold standard" is often considered the Coupled Cluster with single, double, and perturbative triple excitations [CCSD(T)] method, extrapolated to the complete basis set (CBS) limit. nih.gov

Weizmann-2 (W2) theory is a high-level composite protocol designed to approximate the CCSD(T)/CBS energy with exceptional accuracy. frontiersin.orgnih.gov It achieves this through a layered extrapolation scheme that includes contributions from:

The Self-Consistent Field (SCF) energy, extrapolated to the CBS limit.

The CCSD correlation energy, extrapolated to the CBS limit.

The contribution from perturbative triples, (T).

Corrections for core-valence electron correlation.

Scalar relativistic effects.

A 2023 study utilized W2 theory to establish a benchmark dataset of P–X bond dissociation energies for a range of substituted halophosphines. frontiersin.orgnih.gov This level of theory provides BDEs with "chemical accuracy" (typically within ~1 kcal/mol or ~4 kJ/mol). For instance, the study calculated the P-F BDE in trifluorophosphine (F₂P-F) and the P-Cl BDE in trichlorophosphine (Cl₂P-Cl), which are presented in Table 2. frontiersin.org The same W2 methodology is directly applicable for determining the P–I bond energy in this compound with high confidence.

Table 2: High-Level W2 Theory Bond Dissociation Enthalpies (BDE) for Prototypical Halophosphines at 298 K

MoleculeBondW2 BDE (kJ mol⁻¹)
PF₃F₂P–F556.5
PCl₃Cl₂P–Cl340.9

Source: Data from Al-Zoubi, et al. (2023). frontiersin.orgnih.gov

Computational Studies of Reaction Mechanisms and Pathways

Understanding how a molecule reacts requires mapping the potential energy surface of a chemical reaction. Computational chemistry is an indispensable tool for elucidating reaction mechanisms, identifying intermediates, and locating the high-energy transition state structures that control reaction rates. researchgate.netethz.ch this compound is known to participate in photochemical reactions with alkenes and alkynes. ethz.ch

A typical computational investigation of a reaction pathway for PF₂I would involve:

Reactant and Product Optimization: Determining the stable geometries of the starting materials and final products.

Transition State (TS) Search: Locating the saddle point on the potential energy surface that connects reactants and products. This is the point of maximum energy along the minimum energy path.

Frequency Analysis: Confirming the nature of the stationary points. Reactants and products have all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: Tracing the minimum energy path from the transition state down to the reactants and products to ensure the correct species are connected.

While specific, detailed computational studies on the reaction pathways of PF₂I are not prominent in the surveyed literature, the methodology is well-established from studies on analogous compounds. researchgate.net For example, the reaction mechanism for related phosphine (B1218219) syntheses has been analyzed in detail using Density Functional Theory (DFT) calculations. ethz.ch

Philicity of Reactive Centers

The "philicity" of a molecule describes its propensity to either accept or donate electrons in a reaction. This is quantified by its electrophilicity (electron-accepting ability) and nucleophilicity (electron-donating ability). vdoc.pubresearchgate.net These properties can be predicted using conceptual Density Functional Theory (DFT), which provides indices that reveal the most reactive sites within a molecule. researchgate.net

For this compound (a P(III) compound), the primary reactive centers can be predicted based on general chemical principles. vdoc.pub

Nucleophilic Center: Trivalent phosphorus compounds typically feature a lone pair of electrons on the phosphorus atom. This lone pair makes the phosphorus atom a potent nucleophilic site, readily donating electrons to form new bonds. vdoc.pub

Electrophilic Center: The iodine atom, being a large and polarizable halogen, can act as an electrophilic center, particularly in forming halogen bonds. The electron-withdrawing fluorine atoms would also make the phosphorus atom susceptible to nucleophilic attack, giving it electrophilic character as well, though its lone pair dominates its nucleophilic character.

Coordination Chemistry and Ligand Properties of Difluoroiodophosphine Analogs

Difluorophosphines as Ligands in Transition Metal Chemistry

Difluorophosphines, a class of phosphorus-halogen compounds, serve as versatile ligands in the field of transition metal chemistry. Their coordination chemistry is a subject of significant interest due to the unique electronic properties conferred by the presence of both highly electronegative fluorine atoms and another substituent on the phosphorus atom. researchgate.net These ligands, including difluoroiodophosphine (PF₂I), engage with transition metal centers primarily through the lone pair of electrons on the phosphorus atom, forming a coordinate covalent bond. youtube.com

Synthesis and Characterization of Transition Metal Complexes Incorporating Fluorophosphine Ligands

The synthesis of transition metal complexes with fluorophosphine ligands typically involves the reaction of a suitable metal precursor with the fluorophosphine ligand in an appropriate solvent. mdpi.commdpi.com Common metal precursors include metal carbonyls, halides, or other complexes with labile ligands that can be easily displaced. For instance, a general method involves reacting a metal precursor with a stoichiometric amount of the phosphine (B1218219) ligand in a dry, inert solvent like dichloromethane (B109758) or diethyl ether under an argon atmosphere. mdpi.com

A typical synthetic route can be represented by the following general reaction: [M-L_n] + P(F₂_I) → [M-L_(n-1)(P(F₂_I))] + L Where M is a transition metal, L is a labile ligand (like CO or a solvent molecule), and P(F₂I) is this compound.

Characterization of these complexes is crucial to understanding their structure and bonding. Key analytical techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly informative, as the coordination of the phosphine to a metal center results in a significant shift in the phosphorus signal compared to the free ligand. mdpi.com

Infrared (IR) Spectroscopy: This technique is especially useful for metal carbonyl complexes. The frequency of the C-O stretching vibration is sensitive to the electronic properties of the other ligands in the complex. Stronger π-acceptor ligands, like fluorophosphines, lead to an increase in the C-O stretching frequency. youtube.com

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles within the coordination sphere, offering direct insight into the steric and electronic interactions between the metal and the ligand. nih.gov

Electronic and Steric Factors in Ligand Design and Coordination

The utility of phosphine ligands in catalysis and organometallic chemistry stems from the ability to systematically modify their electronic and steric properties. manchester.ac.uknih.gov Electronic effects relate to how a ligand influences the electron density at the metal center, while steric effects pertain to the physical space a ligand occupies. manchester.ac.uk

Electronic Effects: These are primarily governed by the electronegativity of the substituents on the phosphorus atom. Highly electronegative substituents, like fluorine, withdraw electron density from the phosphorus atom.

Steric Effects: This is determined by the size and shape of the ligand. A common metric for quantifying steric bulk is the Tolman cone angle, which measures the solid angle occupied by a ligand at the metal center. nih.gov

These two factors are often interrelated; a change in substituent can alter both steric and electronic profiles, which in turn dictates the structure, stability, and reactivity of the metal complex. manchester.ac.uk

The interaction between a phosphine ligand and a transition metal is best described by a combination of sigma (σ) donation and pi (π) back-donation. youtube.com

σ-Donation: The phosphine ligand donates its lone pair of electrons from a phosphorus-centered orbital to a vacant d-orbital on the transition metal, forming a σ-bond. youtube.comlibretexts.org This is the primary interaction that holds the ligand to the metal. The strength of this donation is influenced by the basicity of the phosphine; more electron-donating substituents on the phosphorus increase its basicity and σ-donor strength.

π-Acceptance (Back-bonding): Transition metals with filled d-orbitals can donate electron density back to the phosphine ligand. This occurs via the overlap of filled metal d-orbitals with empty, low-lying antibonding orbitals (σ*) of the phosphorus-substituent bonds (e.g., P-F or P-I bonds). youtube.com This interaction is known as π-back-donation and the ligands are termed π-acceptor or π-acid ligands.

For this compound, the presence of two highly electronegative fluorine atoms makes the P-F σ* orbitals low in energy and accessible for π-back-donation, making it a strong π-acceptor ligand. youtube.com

Bonding ComponentDescriptionKey Orbitals Involved
σ-Donation Electron density flows from the ligand to the metal (L→M).Phosphorus lone pair orbital → Vacant metal d-orbital.
π-Acceptance Electron density flows from the metal to the ligand (M→L).Filled metal d-orbital → Empty P-X σ* antibonding orbital.

Trifluorophosphine (PF₃) is a classic example of a strong π-accepting ligand, often compared to carbon monoxide (CO) in its electronic behavior. youtube.comrsc.org The three electronegative fluorine atoms make it a poor σ-donor but an excellent π-acceptor. Replacing one fluorine atom with iodine to form this compound (PF₂I) introduces subtle but important changes in its coordination properties.

The key differences arise from the lower electronegativity and larger size of iodine compared to fluorine.

PropertyTrifluorophosphine (PF₃)This compound (PF₂I)Rationale for Difference
σ-Donor Strength Very WeakSlightly Stronger than PF₃Iodine is less electronegative than fluorine, leading to slightly higher electron density on the phosphorus atom for σ-donation.
π-Acceptor Strength Very StrongStrong, but weaker than PF₃The overall electron-withdrawing effect of two fluorine atoms and one iodine atom is less than that of three fluorine atoms. This raises the energy of the P-X σ* orbitals, slightly reducing π-acceptor capability. youtube.com
Steric Bulk SmallerLargerThe iodine atom is significantly larger than a fluorine atom, increasing the ligand's cone angle.

Ligand Reactivity within Coordination Spheres

Once coordinated to a metal center, a ligand's own reactivity can be altered, or it can participate in reactions involving the entire complex. The electronic environment created by the metal and co-ligands can make the coordinated ligand more or less susceptible to nucleophilic or electrophilic attack. Furthermore, the ligand itself can be exchanged for other ligands in the solution. youtube.comnih.gov

Ligand displacement, or substitution, is a fundamental reaction in coordination chemistry where one ligand in a complex is replaced by another. youtube.com The general form of the reaction is:

[M-L_n(X)] + Y → [M-L_n(Y)] + X

The equilibrium of this reaction is governed by the relative stability of the complexes, which depends on the electronic and steric properties of the incoming ligand (Y) and the outgoing ligand (X). youtube.comnih.gov

For a ligand like this compound, its displacement behavior is linked to its bonding properties.

Displacement by Stronger π-Acceptors: Ligands that are stronger π-acceptors than PF₂I (such as carbon monoxide or PF₃) would likely displace it from a metal center, especially on electron-rich metals where π-back-donation is significant.

Displacement of Weaker Ligands: Conversely, PF₂I would be expected to displace ligands that are weaker σ-donors or significantly weaker π-acceptors (e.g., ammonia (B1221849) or water), as the formation of the more stable M-P bond would drive the reaction forward.

The stability of the resulting complex, often quantified by a stability constant (Kstab), determines the favorability of the exchange. A larger Kstab indicates a more stable complex and a more favorable displacement reaction. youtube.com

Design Principles for Chelating Fluorophosphine Ligands

The design of effective chelating fluorophosphine ligands is a strategic endeavor in coordination chemistry, aiming to create molecules with specific coordination properties. These properties are largely dictated by the nature of the backbone connecting the phosphine groups and the substituents on the phosphorus atoms. The overarching goal is to synthesize ligands that can form stable chelate rings with metal centers, thereby influencing the geometry, stability, and reactivity of the resulting coordination complexes.

A key principle in the design of these ligands involves the strategic use of precursor molecules that facilitate the introduction of difluorophosphino groups. One notable precursor is this compound (PF₂I), which serves as a versatile building block for the synthesis of more complex chelating agents. For instance, new chelating fluorophosphines such as F₂PCH₂PF₂ and F₂PCH₂-CH=CH₂ have been developed, both of which are capable of forming chelate rings with metal centers. umich.edu The synthesis of these ligands often involves an unstable intermediate, F₂PCH₂I, which is itself synthesized from this compound. umich.edu

The synthetic strategy for these chelating ligands can involve several approaches. One method is the reaction of an organomercury compound, like iodomethylmercury(II) iodide, with this compound. umich.edu This reaction proceeds via a metathesis where the halogen from the halophosphine is transferred to the mercury. umich.edu Another, though less efficient, synthetic route involves the reaction of diazomethane (B1218177) with this compound. umich.edu While this reaction produces the desired intermediate, the yields are significantly lower. umich.edu A third approach involves a coupling reaction, for example, between CH₂I₂ and PF₂I in the presence of mercury, though this method has also been found to yield the desired product in low quantities. umich.edu

The choice of the linking group between the phosphorus atoms is critical in determining the flexibility and bite angle of the resulting chelating ligand. This, in turn, affects the geometry and stability of the metal complexes formed. The design principles for bidentate phosphine ligands, also known as diphosphines, generally involve a side chain of two to four carbons connecting the two phosphine atoms, which facilitates the formation of stable A-frame complexes with metals. While not specific to fluorophosphines, this general principle is applicable. The stability of these complexes makes them suitable for creating highly active and selective catalytic systems.

Furthermore, the electronic properties of the fluorophosphine moieties play a crucial role. The high electronegativity of the fluorine atoms makes the phosphorus atom a strong π-acceptor, which can influence the electron density at the metal center and thereby modulate its reactivity. The design of chelating fluorophosphine ligands, therefore, involves a careful balance of steric and electronic factors to achieve the desired coordination environment and catalytic activity.

A summary of synthetic routes for a key intermediate in chelating fluorophosphine ligand synthesis is presented below:

ReactantsProductYield
Iodomethylmercury(II) iodide + this compoundPF₂CH₂I50%
Diazomethane + this compoundPF₂CH₂I10%
CH₂I₂ + PF₂I + 2HgPF₂CH₂I≤ 5%

Advanced Research Applications and Future Directions

Role in Catalysis Research

Difluoroiodophosphine is emerging as a valuable precursor and ligand in the field of catalysis, particularly in the development of novel phosphine-based catalysts for homogeneous catalysis. Its unique electronic and steric properties, imparted by the presence of both highly electronegative fluorine atoms and a reactive iodine atom, make it an attractive building block for creating sophisticated catalytic systems.

Homogeneous Catalysis Applications

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, often relies on the design of specialized ligands to control the activity and selectivity of a metal center. While direct catalytic applications of this compound itself are not extensively documented, its derivatives, particularly other fluorophosphine ligands, have shown promise. The electronic properties of such ligands can be fine-tuned, influencing the catalytic cycle of transition metal complexes. The P-I bond in PF2I offers a reactive site for the introduction of various organic moieties, allowing for the synthesis of a diverse library of phosphine (B1218219) ligands. These ligands can then be employed in various homogeneous catalytic reactions, such as cross-coupling and hydroformylation, where the electronic nature of the phosphine is crucial for catalytic performance.

Development of Novel Phosphine-Based Catalysts

The synthesis of novel phosphine-based catalysts is a key area where this compound demonstrates significant potential. The reactivity of the P-I bond allows for its facile conversion into other phosphorus-halogen or phosphorus-carbon bonds, serving as a gateway to a wide array of phosphine ligands. For instance, the substitution of the iodine atom can lead to the formation of new P-C, P-N, or P-O bonds, enabling the construction of ligands with tailored steric and electronic profiles. This versatility is crucial for developing catalysts with enhanced activity, selectivity, and stability for specific organic transformations. Research in this area focuses on utilizing PF2I as a starting material to build complex, chiral, or functionalized phosphine ligands that can be incorporated into metal complexes for asymmetric catalysis and other challenging reactions.

Intermediacy in the Synthesis of Advanced Phosphorus-Containing Materials

This compound serves as a critical intermediate in the creation of advanced phosphorus-containing materials, including polymers and other macromolecular structures. The ability to introduce the PF2 group into various molecular architectures opens up possibilities for materials with unique properties, such as flame retardancy, thermal stability, and specific optical or electronic characteristics.

The reactive P-I bond of this compound can be exploited in polymerization reactions or for grafting onto existing polymer backbones. This allows for the incorporation of phosphorus and fluorine into the material's structure, which can significantly alter its bulk properties. For example, phosphorus-containing polymers are well-known for their flame-retardant capabilities, and the presence of fluorine can enhance chemical resistance and thermal stability.

Material ClassSynthetic Approach Utilizing PF2IPotential Properties
PolyphosphinesChain-growth or step-growth polymerization involving PF2I or its derivatives.Flame retardancy, metal-coordination sites, tunable electronic properties.
Functional PolymersGrafting of PF2-containing moieties onto existing polymer chains.Enhanced thermal stability, modified surface properties, increased chemical resistance.
Phosphide MaterialsUse as a precursor in high-temperature synthesis or chemical vapor deposition.Semiconductor properties, catalytic activity, energy storage applications.

Exploration of New Synthetic Methodologies for Fluorophosphine Scaffolds

A significant area of ongoing research is the development of new synthetic methodologies that use this compound to access a variety of fluorophosphine scaffolds. A foundational study in this area demonstrated the versatility of PF2I in preparing other key fluorophosphine compounds. researchgate.net For example, the reaction of PF2I with mercury(II) oxide was shown to produce μ-oxo-bis(difluorophosphine), (F2P)2O, and its reaction with silver cyanide yielded cyanodifluorophosphine, F2PCN. researchgate.net Furthermore, the coupling of PF2I in the presence of mercury resulted in the formation of tetrafluorodiphosphine, P2F4. researchgate.net

These early findings have paved the way for more advanced synthetic strategies. Modern research focuses on expanding the scope of reactions involving PF2I to create a broader range of functionalized fluorophosphines. This includes the development of milder and more selective methods for P-I bond cleavage and subsequent functionalization, allowing for the synthesis of complex molecules with precise control over their architecture.

Frontier Research in Halogen-Phosphorus Bond Activation and Functionalization

The activation and functionalization of the halogen-phosphorus bond in this compound is a frontier research area with significant implications for synthetic chemistry. The P-I bond is the most reactive site in the molecule, making it a prime target for a variety of chemical transformations.

Q & A

Basic: What are the standard methodologies for synthesizing and characterizing Difluoroiodophosphine in laboratory settings?

Methodological Answer:
Synthesis typically involves handling air-sensitive precursors under inert atmospheres (e.g., Schlenk line or glovebox) to prevent decomposition. A common approach is reacting iodophosphines with fluorinating agents like XeF₂ or HF-pyridine, followed by purification via vacuum distillation. Characterization relies on:

  • NMR Spectroscopy : 31^{31}P NMR to confirm phosphorus environment (expected δ range: -50 to -200 ppm for P-F bonds) and 19^{19}F NMR for fluorine coordination .
  • X-ray Crystallography : To resolve molecular geometry and bond lengths, critical for validating structural hypotheses .
  • Elemental Analysis : Quantifying C, H, and F content to ensure stoichiometric purity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.